molecular formula C15H15N3 B12960178 4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine

4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B12960178
M. Wt: 237.30 g/mol
InChI Key: CBPTYHIJJGRNTK-UHFFFAOYSA-N
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Description

4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two phenyl groups attached to the 4 and 5 positions of the imidazole ring, and an amine group at the 2 position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzil with ammonium acetate in the presence of a suitable solvent like glacial acetic acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the phenyl rings or the imidazole ring itself .

Scientific Research Applications

Chemistry: In chemistry, 4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its biological activities, including antimicrobial and antifungal properties. It is used in the development of new drugs and therapeutic agents targeting specific biological pathways .

Medicine: In medicine, derivatives of this compound are explored for their potential as anti-inflammatory, anticancer, and antiviral agents. The imidazole ring is a common motif in many pharmaceutical compounds, making this compound a valuable starting material for drug discovery .

Industry: Industrially, this compound is used in the production of dyes, pigments, and other functional materials. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine is unique due to the presence of both phenyl groups and the amine functionality. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .

Properties

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C15H15N3/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H3,16,17,18)

InChI Key

CBPTYHIJJGRNTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(N=C(N2)N)C3=CC=CC=C3

Origin of Product

United States

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